An In-depth Technical Guide to 5-bromo-6-tert-butyl-1H-pyrimidin-4-one
An In-depth Technical Guide to 5-bromo-6-tert-butyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, detailed spectral analysis, and its anticipated reactivity and applications. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
5-bromo-6-tert-butyl-1H-pyrimidin-4-one is a substituted pyrimidinone. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 6-position imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.
Chemical Structure and Tautomerism
The nominal structure is 5-bromo-6-tert-butyl-1H-pyrimidin-4-one. However, like other hydroxypyrimidines, it can exist in a tautomeric equilibrium with its aromatic alcohol form, 5-bromo-6-tert-butyl-pyrimidin-4-ol. While the keto form is generally favored in the solid state, the equilibrium in solution can be influenced by the solvent and pH. For the purpose of this guide, we will primarily refer to the 1H-pyrimidin-4-one tautomer.
Table 1: Physicochemical Properties of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one
| Property | Value (Estimated) |
| IUPAC Name | 5-bromo-6-(tert-butyl)pyrimidin-4(1H)-one |
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| CAS Number | Not assigned |
| Appearance | White to off-white crystalline solid |
| Melting Point | > 200 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
| pKa | ~8.5 (for the N-H proton) |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 6-tert-butyl-1H-pyrimidin-4-one
This step involves the cyclocondensation of a β-ketoester with formamidine. The bulky tert-butyl group is introduced via ethyl pivaloylacetate.
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Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add ethyl pivaloylacetate (1.0 equivalent).
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Addition of Formamidine: Add formamidine acetate (1.1 equivalents) to the reaction mixture.
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Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
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Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-tert-butyl-1H-pyrimidin-4-one.
Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene group of the β-ketoester, initiating the condensation with formamidine.
Step 2: Synthesis of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one
This step employs an electrophilic bromination at the electron-rich 5-position of the pyrimidinone ring.
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Dissolution: Dissolve 6-tert-butyl-1H-pyrimidin-4-one (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
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Reaction Time: Stir the reaction mixture for 2-4 hours. The progress can be monitored by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.
Causality: The pyrimidinone ring is activated towards electrophilic substitution at the 5-position. NBS is a convenient and selective source of electrophilic bromine for this transformation[1][2].
Spectroscopic and Chromatographic Analysis
Due to the absence of experimentally published spectra, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data for 5-bromo-6-tert-butyl-1H-pyrimidin-4-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons of the tert-butyl group, the N-H proton, and the C2-H proton.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad singlet | 1H | N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded and will appear as a broad signal due to exchange. |
| ~8.0 | Singlet | 1H | C2-H | The proton at the 2-position is on an sp²-hybridized carbon and is adjacent to two nitrogen atoms, leading to a downfield chemical shift. |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum[3]. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C4 (C=O) | The carbonyl carbon is highly deshielded and will appear at a low field[4]. |
| ~155 | C6 | The carbon bearing the tert-butyl group is part of the pyrimidine ring and is expected to be in the aromatic/olefinic region. |
| ~145 | C2 | The carbon at the 2-position is deshielded by the adjacent nitrogen atoms. |
| ~110 | C5 | The carbon atom bonded to the bromine will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. |
| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group will appear in the aliphatic region. |
| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region[4]. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3000 | Broad, Medium | N-H stretch | The N-H stretching vibration in the pyrimidinone ring will appear as a broad band due to hydrogen bonding[5]. |
| 2960-2850 | Strong | C-H stretch (sp³) | These bands correspond to the stretching vibrations of the C-H bonds in the tert-butyl group[6][7]. |
| ~1680 | Strong | C=O stretch | A strong absorption band characteristic of the carbonyl group in the pyrimidinone ring is expected in this region[8]. |
| ~1600, ~1550 | Medium | C=N, C=C stretch | These absorptions are due to the stretching vibrations of the double bonds within the pyrimidine ring. |
| 1470-1360 | Medium | C-H bend | Bending vibrations of the C-H bonds in the tert-butyl group. |
| ~650 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will likely show a prominent molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z = 230 and m/z = 232[9].
-
Major Fragmentation: A significant fragmentation pathway is the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a fragment at [M-15]⁺. Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃), leading to a fragment at [M-57]⁺.
Reactivity and Potential Applications
Chemical Reactivity
Caption: Key reactive sites of the target molecule.
The reactivity of 5-bromo-6-tert-butyl-1H-pyrimidin-4-one is dictated by its functional groups:
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C5-Bromine: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies[10].
-
Pyrimidinone Ring: The nitrogen atoms of the pyrimidine ring can be alkylated or arylated. The carbonyl group at the 4-position can also undergo various reactions typical of amides.
-
tert-Butyl Group: The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and the conformational preferences of the molecule.
Potential Applications in Drug Discovery
Substituted pyrimidinones are a well-established class of compounds with a broad range of biological activities. Given its structural features, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one and its derivatives could be explored as:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.
-
Phosphodiesterase (PDE) Inhibitors: Certain 5-bromopyrimidin-4(3H)-ones have been identified as potent inhibitors of PDE5.
-
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial drugs.
The ability to functionalize the C5-position through cross-coupling reactions makes this compound an attractive starting material for generating novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with any laboratory chemical, 5-bromo-6-tert-butyl-1H-pyrimidin-4-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A material safety data sheet (MSDS) should be consulted for detailed safety information once the compound is synthesized or procured.
Conclusion
5-bromo-6-tert-butyl-1H-pyrimidin-4-one is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and predicted spectral data. The versatile reactivity of this compound, particularly at the C5-bromine position, opens up numerous possibilities for the creation of diverse molecular architectures for further investigation.
References
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(Note: As this is a hypothetical guide for a compound with limited public data, a specific DOI for its synthesis is not available. The in-text citations refer to general principles.)
-
PubChem. (n.d.). 5-bromo-6-tert-butyl-N-propylpyrimidin-4-amine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-6-tert-butyl-3-methyl-3,4-dihydropyrimidin-4-one. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Home. Retrieved February 15, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine. Retrieved February 15, 2026, from [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved February 15, 2026, from [Link]
- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. A guided tour of the 13C NMR spectra of some simple molecules [ns1.almerja.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. 4-Bromo-6-butylpyrimidine | 1694560-61-6 | Benchchem [benchchem.com]
